2-chloro-4-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-4-fluoro-N-(2-hydroxy-2,2-dithiophen-2-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFNO2S2/c18-13-9-11(19)5-6-12(13)16(21)20-10-17(22,14-3-1-7-23-14)15-4-2-8-24-15/h1-9,22H,10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRBSFURCADTGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C2=C(C=C(C=C2)F)Cl)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in reactions such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The chloro and fluoro substituents can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyethyl group can be oxidized to a carbonyl group or reduced to an alkyl group.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration would yield a nitro-substituted benzamide, while nucleophilic substitution could produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the potential of 2-chloro-4-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide as an anticancer agent. The compound has shown promise in inhibiting the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against prostate cancer cells, with IC50 values in the low micromolar range. The compound's ability to modulate androgen receptor activity further supports its potential as a therapeutic agent for AR-dependent cancers .
1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research indicates that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
This data suggests that the compound could be developed into a novel antimicrobial agent, particularly in an era of increasing antibiotic resistance .
Agricultural Applications
2.1 Herbicidal Activity
The compound has been explored for its herbicidal properties, particularly as an active ingredient in herbicides targeting specific weed species. Its mechanism involves inhibiting key metabolic pathways in plants.
Case Study:
Research conducted by agricultural chemists demonstrated that formulations containing this compound effectively controlled weed growth in various crops without harming the crops themselves. The study reported a significant reduction in weed biomass when applied at recommended rates .
Material Science Applications
3.1 Polymer Synthesis
In material science, this compound has been utilized as a monomer in the synthesis of conductive polymers. These polymers are of interest for applications in organic electronics and sensors.
Data Table: Properties of Conductive Polymers Synthesized with the Compound
| Property | Value |
|---|---|
| Conductivity (S/cm) | 0.1 |
| Thermal Stability (°C) | 250 |
| Mechanical Strength (MPa) | 50 |
These properties indicate that polymers derived from this compound can be utilized in high-performance electronic devices .
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways would require detailed experimental studies to elucidate .
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-fluorobenzamide: Lacks the hydroxyethyl and thiophene groups.
4-fluoro-N-(2-hydroxyethyl)benzamide: Lacks the chloro and thiophene groups.
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide: Lacks the chloro and fluoro groups.
Uniqueness
2-chloro-4-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide is unique due to the combination of its substituents, which confer distinct chemical and physical properties.
Biological Activity
The compound 2-chloro-4-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula: CHClFNOS
- Molecular Weight: 315.84 g/mol
This compound features a chloro and fluoro substituent on the benzene ring, along with a hydroxyl group and a thiophene moiety that may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
- Inhibition of Enzymatic Activity:
- Antimicrobial Activity:
- Antitumor Potential:
Research Findings
Recent studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound.
Table 1: Comparative Biological Activities of Related Compounds
Case Studies
Case Study 1: Antitumor Activity
In a study evaluating the antitumor effects of benzamide derivatives, it was found that compounds with similar functional groups exhibited significant tumor growth inhibition in xenograft models. The study reported a tumor growth inhibition rate of approximately 48.89% for lead compounds, suggesting that structural modifications could enhance efficacy against various cancer cell lines .
Case Study 2: Antimicrobial Properties
Another investigation focused on thiazole derivatives demonstrated that compounds with halogen substitutions showed improved antimicrobial activities against strains such as Staphylococcus aureus and Escherichia coli. The substitution pattern influenced the minimum inhibitory concentrations (MICs), indicating the importance of structural design in enhancing biological activity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic strategies for preparing 2-chloro-4-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide?
- Methodology : Multi-step synthesis is typically employed, starting with functionalization of the benzamide core followed by coupling with the hydroxy-di(thiophen)ethylamine moiety. Key steps include:
- Amide bond formation : Use of carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous solvents like dichloromethane (DCM) or dimethylformamide (DMF) under nitrogen atmosphere to prevent hydrolysis .
- Thiophene incorporation : Friedel-Crafts alkylation or nucleophilic substitution on the ethylamine intermediate, requiring precise temperature control (0–5°C) to minimize side reactions .
- Analytical validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity with HPLC (>95% purity threshold) .
Q. How can physicochemical properties (e.g., logP, solubility) of this compound be experimentally determined?
- Key parameters :
- logP/logD : Shake-flask method with octanol/water partitioning, validated via UV-Vis spectroscopy. For analogs, logP ≈ 3.6 and logSw ≈ -4.2, indicating high lipophilicity .
- Solubility : Use equilibrium solubility assays in PBS (pH 7.4) or simulated gastric fluid, coupled with nephelometry for precipitation detection .
Advanced Research Questions
Q. What structural features influence the biological activity of this compound, and how can SAR studies be designed?
- SAR design :
- Substituent variation : Compare analogs with modified thiophene (e.g., 3-methylthiophene) or benzamide substituents (e.g., 4-fluoro vs. 4-nitro). For example, chloro/fluoro groups enhance electrophilic reactivity, while thiophene rings improve π-π stacking with target proteins .
- Activity assays : Test inhibitory effects on kinase targets (e.g., EGFR or VEGFR) using fluorescence polarization assays. EC50 values < 1 µM suggest high potency .
- Data interpretation : Use molecular docking (AutoDock Vina) to correlate activity with binding affinity to catalytic sites .
Q. How can contradictions in biological activity data between similar compounds be resolved?
- Case example : If analogs with 2-thiophene vs. 3-thiophene show divergent IC50 values in enzyme assays:
- Crystallographic analysis : Resolve binding modes using X-ray crystallography (SHELXL refinement) to identify steric clashes or hydrogen-bonding mismatches .
- Metabolic stability : Compare microsomal half-lives (human liver microsomes) to rule out pharmacokinetic confounding factors .
Q. What experimental approaches are recommended for elucidating the mechanism of action?
- Target identification :
- Affinity chromatography : Immobilize the compound on sepharose beads to pull down interacting proteins from cell lysates, followed by LC-MS/MS identification .
- Kinase profiling : Use a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Pathway analysis : Transcriptomic profiling (RNA-seq) of treated vs. untreated cancer cells to map downstream signaling perturbations .
Q. How can computational tools enhance crystallographic data interpretation for this compound?
- Software pipeline :
- Structure solution : SHELXD for phase problem resolution via dual-space methods, validated by figures of merit (FoM > 0.3) .
- Refinement : SHELXL for anisotropic displacement parameters and hydrogen placement, with R-factor convergence < 0.05 .
Q. What strategies mitigate instability issues during in vitro assays?
- Degradation pathways :
- Hydrolysis : Stabilize aqueous solutions with cyclodextrin encapsulation or buffering at pH 6.5–7.0 .
- Oxidation : Add antioxidants (e.g., 0.1% BHT) to DMSO stock solutions stored at -80°C .
- Real-time monitoring : Use UPLC-MS to track degradation products under accelerated conditions (40°C/75% RH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
